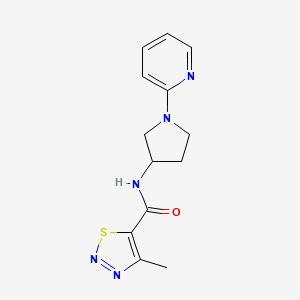

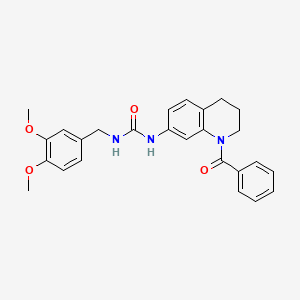

![molecular formula C8H6BF6KO B2513454 Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate CAS No. 1201331-15-8](/img/structure/B2513454.png)

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is a chemical compound with the CAS Number: 1201331-15-8 . It has a molecular weight of 282.03 . The IUPAC name for this compound is potassium trifluoro [4- (trifluoromethoxy)benzyl]borate (1-) .

Synthesis Analysis

Potassium trifluoroborate salts are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture .Molecular Structure Analysis

The InChI code for Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is 1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 . The InChI key is KKWNILYXMXLMHM-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium trifluoroborate salts are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .Physical And Chemical Properties Analysis

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is stable under normal conditions . It is incompatible with exposure to moisture, strong oxidizing agents, strong acids, and strong bases .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Allyl Sulfones Synthesis : Potassium allyltrifluoroborates can undergo reactions to produce sulfinyloxy-trifluoroborates, which are further converted into sulfones. This method is significant for transforming potassium allyltrifluoroborates into allyl sulfones (Stikute, Lugiņina, & Turks, 2017).

Stereospecific Cross-Coupling : Potassium 1-(benzyloxy)alkyltrifluoroborates are used in the Suzuki-Miyaura reaction to create protected secondary alcohols. The benzyl protecting group is crucial for avoiding β-hydride elimination, maintaining stereochemistry (Molander & Wisniewski, 2012).

Copper-Catalyzed Trifluoromethylation : Potassium (trifluoromethyl)trimethoxyborate, a stable crystalline salt, is used as a CF3 nucleophile in copper-catalyzed trifluoromethylation of aryl iodides. This process converts various aryl iodides into benzotrifluorides (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Rhodium-Catalyzed Insertions : Potassium vinyltrifluoroborate is effective for Rh(III)-catalyzed annulations with benzamide derivatives, leading to regioisomerically complementary substitution patterns (Presset, Oehlrich, Rombouts, & Molander, 2013).

Improved Synthesis Method : An improved synthesis method for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been developed, using Ruppert's reagent, trimethoxyborane, and potassium fluoride. This method is scalable and efficient (Molander & Hoag, 2003).

Rhodium-Catalyzed Additions : Potassium alkenyl- and aryltrifluoroborates are used in Rh(I) catalysts for the addition to enones and aldehydes, yielding β-functionalized ketones and allylic/benzylic alcohols (Batey, Thadani, & Smil, 1999).

Mécanisme D'action

Target of Action

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate primarily targets the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that organotrifluoroborates, such as potassium [4-(trifluoromethoxy)benzyl]trifluoroborate, are moisture- and air-stable , which may influence their bioavailability.

Result of Action

The result of Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate. For instance, it is known to be stable in both air and moisture , making it suitable for use in various environmental conditions.

Safety and Hazards

Orientations Futures

Potassium trifluoroborate salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This suggests that they could have significant potential for future research and applications in various chemical reactions.

Propriétés

IUPAC Name |

potassium;trifluoro-[[4-(trifluoromethoxy)phenyl]methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWNILYXMXLMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF6KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

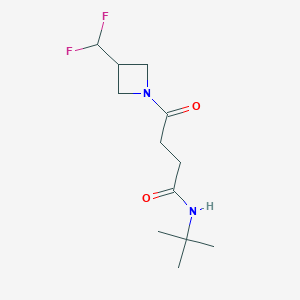

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)

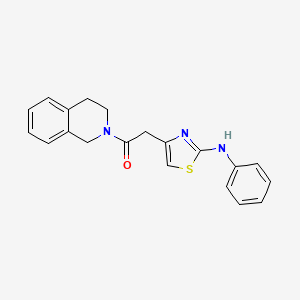

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)

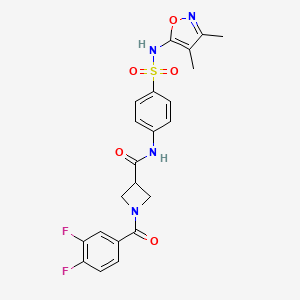

![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)

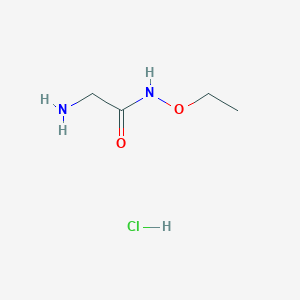

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)

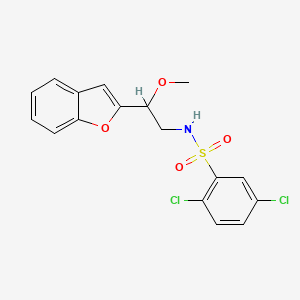

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)